ethyl 2-ethyl-1H-imidazole-5-carboxylate
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole compounds are often synthesized for their broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The molecular structure of imidazole compounds typically includes a five-membered ring with two non-adjacent nitrogen atoms .
Chemical Reactions Analysis
Imidazole compounds are known to form coordination compounds with certain elements . These compounds can inhibit photosynthetic electron flow and ATP-synthesis .
Physical and Chemical Properties Analysis
Imidazole compounds are typically white or colorless solids that are highly soluble in water and other polar solvents . They are amphoteric in nature, meaning they show both acidic and basic properties .
Scientific Research Applications
Hydrolysis and Crystallization Studies
Supramolecular Structures
Ethyl imidazole derivatives exhibit the capability to form hydrogen-bonded supramolecular structures in various dimensions. For example, ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates demonstrate the formation of chains, complex sheets, and three-dimensional frameworks, highlighting the structural diversity and potential for creating complex molecular assemblies M. Costa, N. Boechat, S. Wardell, V. Ferreira, J. N. Low, C. Glidewell, 2007.
Synthesis of Novel Heterocycles
Ethyl 2-ethyl-1H-imidazole-5-carboxylate is instrumental in synthesizing new hinge-binding motifs for kinase inhibitors, showcasing its utility in creating novel heterocycles with potential pharmaceutical applications. This includes the synthesis of ethyl 3-aryl-6H-furo[2,3-b]pyrrole-5-carboxylate and related compounds through key reactions like Hemmetsberger–Knittel cyclization P. Zlatoidský, E. Martinelli, E. Svensson, Alexis Pruvost, 2019.
Biology-oriented Drug Synthesis
The derivative serves as a foundation for biology-oriented drug synthesis (BIODS), where it is used to create various compounds with significant β-glucuronidase inhibitory activity. This activity is crucial for exploring new therapeutic agents, with certain derivatives showing superior activity compared to standard treatments U. Salar, K. Khan, M. Taha, N. Ismail, Basharat Ali, Qurat-Ul-Ain, S. Perveen, Mehreen Ghufran, A. Wadood, 2017.
Synthesis and Crystallography
The compound's utility extends to the synthesis of key intermediates like ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate, which is essential for developing drugs like Olmesartan. The synthesis process involves steps like microwave-irradiated condensation, highlighting the compound's role in creating pharmacologically important intermediates Shen Zheng-rong, 2007.
Mechanism of Action
Target of Action
Ethyl 2-ethyl-1H-imidazole-5-carboxylate is a derivative of imidazole, a heterocyclic compound that has been found to bind with high affinity to multiple receptors Imidazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that imidazole derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some imidazole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that this compound may influence multiple biochemical pathways .
Result of Action
Given the diverse biological activities associated with imidazole derivatives, it can be inferred that this compound may have various molecular and cellular effects .
Action Environment
For instance, this compound is soluble in ethanol and dilute hydrochloric acid, slightly soluble in water , suggesting that its solubility could influence its action and efficacy.
Safety and Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
Ethyl 2-ethyl-1H-imidazole-5-carboxylate plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. The imidazole ring in this compound can act as a ligand, forming coordination complexes with metal ions, which can influence enzymatic activities. For instance, it can inhibit photosynthetic electron flow and ATP synthesis by acting as a Hill reaction inhibitor
Cellular Effects
This compound has been observed to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with specific enzymes and proteins, this compound can modulate the activity of key signaling molecules, thereby affecting cellular functions. For example, it can inhibit the electron flow in photosynthetic cells, leading to a decrease in ATP production . This inhibition can have downstream effects on cellular metabolism and energy balance.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The imidazole ring can coordinate with metal ions, forming stable complexes that can inhibit or activate enzymes. This compound can act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that the compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in metabolic pathways and energy production .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzymatic activities and cellular processes without causing significant toxicity. At higher doses, it can exhibit toxic effects, including inhibition of critical metabolic pathways and disruption of cellular homeostasis. Threshold effects have been observed, where a certain dosage level leads to a marked change in the compound’s impact on cellular functions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. For instance, it can inhibit enzymes involved in the electron transport chain, affecting ATP synthesis and energy production. This compound can also influence the levels of metabolites by modulating the activity of key enzymes in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to specific organelles, such as mitochondria, where it can exert its effects on cellular metabolism. The distribution of this compound can also be influenced by its interactions with cellular membranes and transport proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to mitochondria, where it can inhibit ATP synthesis by interacting with components of the electron transport chain. This subcellular localization is essential for understanding the precise mechanisms through which this compound exerts its biochemical effects .
Properties
IUPAC Name |
ethyl 2-ethyl-1H-imidazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-7-9-5-6(10-7)8(11)12-4-2/h5H,3-4H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJNBIUEMFKJJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20665312 | |
Record name | Ethyl 2-ethyl-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20665312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773138-27-5 | |
Record name | Ethyl 2-ethyl-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20665312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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